molecular formula C14H16N6O2 B14140800 4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine CAS No. 839704-68-6

4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine

Cat. No.: B14140800
CAS No.: 839704-68-6
M. Wt: 300.32 g/mol
InChI Key: XABMWSSQKUIENI-UHFFFAOYSA-N
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Description

4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of benzyl, nitro, and prop-2-enyl groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the pyrimidine ring.

    Benzylation: Addition of the benzyl group to the nitrogen atom of the pyrimidine ring.

    Alkylation: Introduction of the prop-2-enyl group to the nitrogen atom.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, bases for benzylation, and appropriate solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the benzyl or prop-2-enyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-N-benzyl-2-N-prop-2-enylpyrimidine-2,4,6-triamine.

Scientific Research Applications

4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine involves its interaction with specific

Properties

CAS No.

839704-68-6

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

4-N-benzyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H16N6O2/c1-2-8-16-14-18-12(15)11(20(21)22)13(19-14)17-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H4,15,16,17,18,19)

InChI Key

XABMWSSQKUIENI-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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